![molecular formula C21H22O9 B13416655 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a chromenyl moiety, making it a subject of interest in organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the glycosylation of a suitable sugar derivative with a chromenyl-containing compound under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve higher yields and selectivity. These methods are advantageous due to their environmentally friendly nature and the ability to operate under milder conditions compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.
Biology
In biological research, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating oxidative stress-related diseases.
Industry
In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its antioxidant properties.
作用機序
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress. Additionally, the chromenyl moiety may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with comparable structure and biological activities.
Rutin: A glycoside of quercetin with additional sugar moieties.
Uniqueness
What sets (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid apart is its unique combination of a sugar moiety and a chromenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for research and industrial use.
特性
分子式 |
C21H22O9 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22O9/c22-13-4-1-10(2-5-13)12-7-11-3-6-14(8-15(11)28-9-12)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h1-6,8,12,16-19,21-25H,7,9H2,(H,26,27)/t12-,16-,17-,18+,19-,21+/m0/s1 |
InChIキー |
XDPLKWRSVXUQBN-QMOXGOJMSA-N |
異性体SMILES |
C1[C@@H](COC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O |
正規SMILES |
C1C(COC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




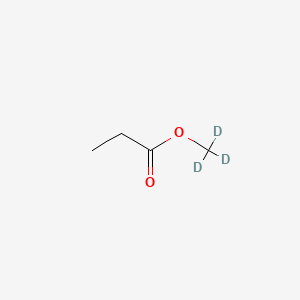
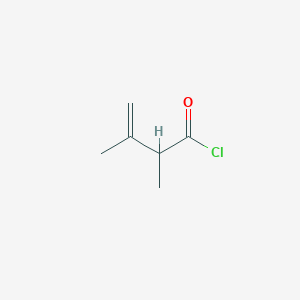
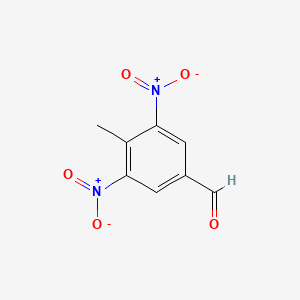

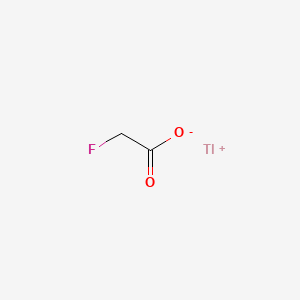
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

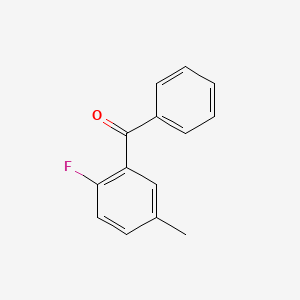
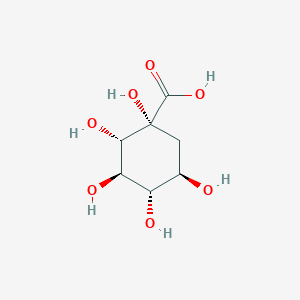
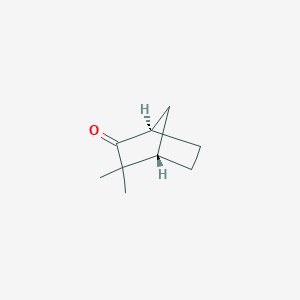
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
